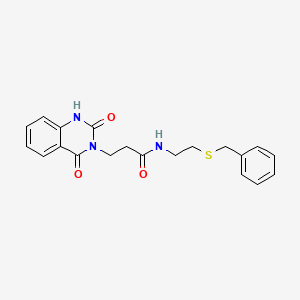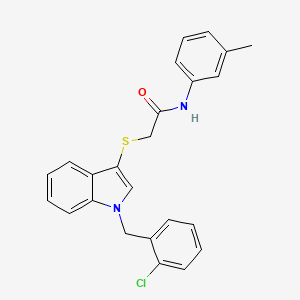
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as CBR-5884, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase C (PKC) isoforms, particularly PKCα and PKCε. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits cell proliferation. In inflammation, it reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons from oxidative stress and improves cognitive function. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have antioxidant properties and can reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its specificity for PKC isoforms, particularly PKCα and PKCε. This allows for the selective inhibition of these isoforms without affecting other cellular processes. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has shown low toxicity in various preclinical studies. However, one limitation of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate the exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its effects on other cellular processes. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in vivo to determine its efficacy and safety. Finally, the development of more soluble analogs of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide could improve its administration in vivo.
Métodos De Síntesis
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide involves the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde, followed by the addition of m-tolylthiourea and acetic anhydride. The resulting product is then purified using column chromatography. The chemical structure of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is shown below:
Aplicaciones Científicas De Investigación
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing apoptosis and inhibiting cell proliferation. In inflammation, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLQNBDZOBQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

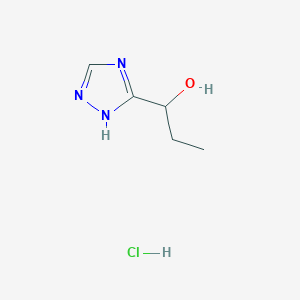
![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)
![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
![N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2574119.png)
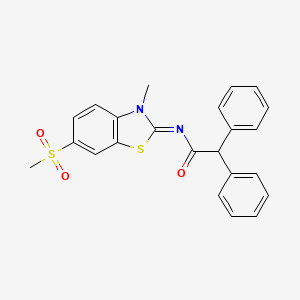
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)
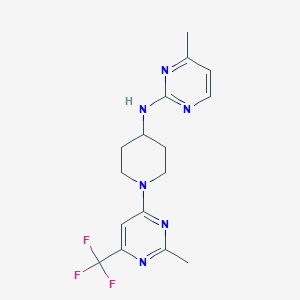

![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
